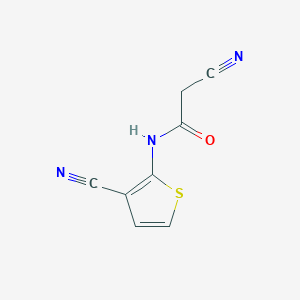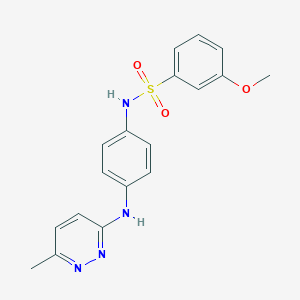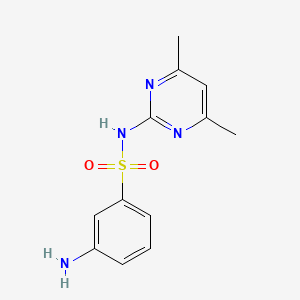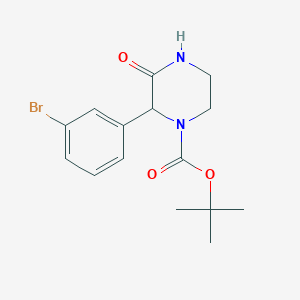
2-cyano-N-(3-cyano-2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(3-cyano-2-thienyl)acetamide can be achieved through various methods. One common approach involves the treatment of 3-cyano-2-thienylamine with cyanoacetic acid under appropriate conditions . Another method includes the reaction of 2-cyano-N-(3-cyano-2-thienyl)ethanol with acetic anhydride to produce 2-cyano-N-(3-cyano-2-thienyl)acetic acid, which is then reacted with ammonia hydroxide to form the desired compound .
Chemical Reactions Analysis
2-cyano-N-(3-cyano-2-thienyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Cyclo Condensation Reactions: It can undergo cyclo condensation reactions with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives.
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Scientific Research Applications
2-cyano-N-(3-cyano-2-thienyl)acetamide is widely used in scientific research, particularly in the synthesis of biologically active heterocyclic compounds . It serves as a precursor for the formation of various heterocyclic moieties, which are of significant interest in medicinal chemistry for developing new therapeutic agents . Additionally, its derivatives have been studied for their diverse biological activities, making it a valuable compound in biochemical research .
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-cyano-2-thienyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and acetamide groups facilitate its participation in nucleophilic substitution and condensation reactions, leading to the formation of complex heterocyclic structures . These reactions are crucial for its role in synthesizing biologically active compounds.
Comparison with Similar Compounds
2-cyano-N-(3-cyano-2-thienyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-3-(2-thienyl)acrylamide: This compound has a similar structure but differs in the presence of an acrylamide group instead of an acetamide group.
Ethyl 2-cyano-3-(2-thienyl)acrylate: This compound contains an ethyl ester group, making it distinct from this compound.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-cyano-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFQTLYFSBJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2661692.png)
![3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B2661693.png)


![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)
![1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2661701.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2661703.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
